Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)

3-(pyridin-4-yl)prop-2-yn-1-ol structure
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
CAS-Nr.:93524-95-9
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26

3-(pyridin-4-yl)prop-2-yn-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(4-pyridinyl)-2-Propyn-1-ol
    • 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
    • 3-(4-PYRIDYL)-2-PROPYN-1-OL
    • 3-pyridin-4-ylprop-2-yn-1-ol
    • 3-(Pyridin-4-yl)prop-2-yn-1-ol
    • 2-Propyn-1-ol, 3-(4-pyridinyl)-
    • QYFHTILWEGBMKR-UHFFFAOYSA-N
    • 3-(4-Pyridyl)-2-propyne-1-ol
    • 1-(4-Pyridyl)-1-propine-3-ol
    • 5668AJ
    • TRA0041840
    • SY022164
    • 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
    • 1-(4-Pyridinyl)-1-propyn-3-ol
    • AS-32209
    • F8883-4477
    • MFCD00168868
    • SCHEMBL6500070
    • CS-0130374
    • DB-270952
    • AKOS004117753
    • 93524-95-9
    • 3-(pyridin-4-yl)prop-2-yn-1-ol
    • MDL: MFCD00168868
    • Inchi: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
    • InChI-Schlüssel: QYFHTILWEGBMKR-UHFFFAOYSA-N
    • Lächelt: OCC#CC1C=CN=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 133.052763847g/mol
  • Monoisotopenmasse: 133.052763847g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 147
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 33.1
  • XLogP3: 0.4

Experimentelle Eigenschaften

  • PSA: 33.12000
  • LogP: 0.42540

3-(pyridin-4-yl)prop-2-yn-1-ol Sicherheitsinformationen

3-(pyridin-4-yl)prop-2-yn-1-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB451683-250 mg
3-(4-Pyridyl)-2-propyn-1-ol, 95%; .
93524-95-9 95%
250MG
€88.20 2023-07-18
abcr
AB451683-1 g
3-(4-Pyridyl)-2-propyn-1-ol, 95%; .
93524-95-9 95%
1g
€142.80 2023-07-18
abcr
AB451683-5 g
3-(4-Pyridyl)-2-propyn-1-ol; 95%
93524-95-9
5g
€495.50 2022-08-31
Apollo Scientific
OR928835-250mg
3-(4-Pyridinyl)-2-propyn-1-ol
93524-95-9 98%
250mg
£15.00 2025-02-21
Apollo Scientific
OR928835-1g
3-(4-Pyridinyl)-2-propyn-1-ol
93524-95-9 98%
1g
£31.00 2025-02-21
Apollo Scientific
OR928835-5g
3-(4-Pyridinyl)-2-propyn-1-ol
93524-95-9 98%
5g
£150.00 2025-02-21
Chemenu
CM172395-10g
3-(Pyridin-4-yl)prop-2-yn-1-ol
93524-95-9 97%
10g
$438 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12860-250mg
3-(4-Pyridyl)-2-propyn-1-ol
93524-95-9
250mg
¥326.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12860-1g
3-(4-Pyridyl)-2-propyn-1-ol
93524-95-9
1g
¥796.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12860-5g
3-(4-Pyridyl)-2-propyn-1-ol
93524-95-9
5g
¥2786.0 2021-09-04

3-(pyridin-4-yl)prop-2-yn-1-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  16 h, rt
Referenz
Photochemical synthesis and properties of axially chiral naphthylpyridines
Wessig, Pablo; Pick, Charlotte, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Referenz
Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines
Usuki, Toyonobu ; Komatsu, Akira, Tetrahedron Letters, 2017, 58(29), 2856-2858

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Triethylamine ;  16 h, rt
Referenz
Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst
Zubar, Viktoriia; Sklyaruk, Jan; Brzozowska, Aleksandra; Rueping, Magnus, Organic Letters, 2020, 22(14), 5423-5428

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
Referenz
Method for the preparation of piperidine compound
, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Chloroform ;  rt
1.2 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  1 h, 40 °C
Referenz
Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system
Bumagin, N. A.; Ponomarev, A. B.; Beletskaya, I. P., Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  20 h, 100 °C
Referenz
Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  20 h, 100 °C
Referenz
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Tetrahedron Letters, 2005, 46(10), 1717-1720

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ;  5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  16 h, 70 °C
Referenz
Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes
Sitte, Nikolai A.; Ghiringhelli, Francesca; Shevchenko, Grigory A.; Rominger, Frank; Hashmi, A. Stephen K. ; et al, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  60 °C
Referenz
The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships
Shaghafi, Michael B.; Barrett, David G.; Willard, Francis S.; Overman, Larry E., Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  23 h, rt; 6 h, 70 °C
Referenz
Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water
Inoue, Naoki; Sugimoto, Osamu; Tanji, Ken-ichi, Heterocycles, 2007, 72, 665-671

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ;  30 h, 50 °C
Referenz
Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α
, United States, , ,

3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials

3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products

3-(pyridin-4-yl)prop-2-yn-1-ol Verwandte Literatur

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